Lipophilicity (logP) Versus Closest Analogs
The target compound exhibits a predicted logP of 0.65 , which is 0.57 logP units higher than 3-ethynylpyridin-4-amine (logP 0.08) and 0.29 logP units higher than 2-methoxypyridin-4-amine (logP 0.36) [1]. This increased lipophilicity, driven by the simultaneous presence of the methoxy and ethynyl substituents, predicts higher membrane permeability and altered solubility profiles.
| Evidence Dimension | Predicted logP |
|---|---|
| Target Compound Data | 0.65 (Leyan computed value) |
| Comparator Or Baseline | 3-Ethynylpyridin-4-amine: logP 0.08 (Fluorochem); 2-Methoxypyridin-4-amine: logP 0.36 (ChemBase) |
| Quantified Difference | ΔlogP = +0.57 vs. 3-ethynylpyridin-4-amine; ΔlogP = +0.29 vs. 2-methoxypyridin-4-amine |
| Conditions | Predicted values from vendor computational pipelines; no experimental logP available. |
Why This Matters
For library design and lead optimization, a logP shift of 0.5 units can alter membrane permeability by an order of magnitude, making the target compound preferable when moderate lipophilicity is desired.
- [1] ChemBase. 2-Methoxypyridin-4-amine. Available at: https://en.chembase.cn View Source
